molecular formula C11H13NO B1610025 2,2-Dimethyl-2H-chromen-6-amine CAS No. 135082-85-8

2,2-Dimethyl-2H-chromen-6-amine

Cat. No. B1610025
M. Wt: 175.23 g/mol
InChI Key: RRJNLKVSQVLBFJ-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-2H-chromen-6-amine” is a chemical compound1. However, detailed information about this specific compound is not readily available in the search results.



Synthesis Analysis

The synthesis of 2,2-Dimethyl-2H-chromen-6-amine and its derivatives has been reported in several studies234. For instance, one study described the design and synthesis of four series of 2,2-dimethyl-2H-chromene derivatives2. These derivatives were synthesized and characterized by spectroscopic analysis2.



Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-2H-chromen-6-amine is not explicitly mentioned in the search results. However, it is known that the benzopyran skeleton, particularly 2,2-dimethyl-2H-chromene, is common in numerous phytochemical classes of natural products2.



Chemical Reactions Analysis

The chemical reactions involving 2,2-Dimethyl-2H-chromen-6-amine are not explicitly detailed in the search results. However, one study mentioned the synthesis of 2,2-dimethyl-2H-chromene derivatives, which involved various chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethyl-2H-chromen-6-amine are not explicitly mentioned in the search results.


Scientific Research Applications

  • Summary of the Application : 2,2-Dimethyl-2H-chromen-6-amine and its derivatives have been identified as potential antifungal agents. They have been designed and synthesized for use in agriculture, specifically for the control of phytopathogenic fungi .
  • Methods of Application or Experimental Procedures : Four series of 2,2-dimethyl-2H-chromene derivatives were designed, synthesized, and characterized by spectroscopic analysis. The antifungal activities of all the target compounds against nine phytopathogenic fungi were evaluated in vitro .
  • Results or Outcomes : Preliminary results indicated that most of the target compounds exhibited obvious antifungal activity at the concentration of 50 μg/mL. Among them, compound 4j displayed more promising antifungal potency against Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali and Alternaria alternata strains than the two commercially available fungicides chlorothalonil and hymexazol, with the corresponding EC50 values of 6.3, 7.7, 7.1, 7.5, 4.0 μg/mL, respectively .

Safety And Hazards

The safety information for 2,2-Dimethyl-2H-chromen-6-amine indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statement is P2615.


Future Directions

The future application of 2,2-dimethyl-2H-chromenes, including 2,2-Dimethyl-2H-chromen-6-amine, could be as botanical fungicides in agriculture2. This is based on a study that found that 2,2-dimethyl-2H-chromene derivatives exhibited antifungal activity2.


Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive understanding, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

2,2-dimethylchromen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJNLKVSQVLBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435238
Record name 6-amino-2,2-dimethylchromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-2H-chromen-6-amine

CAS RN

135082-85-8
Record name 6-amino-2,2-dimethylchromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6-nitro-2,2-dimethyl-2H-benzopyran (prepared as described in Evans et al., J. Med. Chem.) (4.65 g, 22.66 mmoles) and SnCl2. 2H2O (25.57 g, 0.11 mole) in ethanol (46.5 ml) was heated at reflux for 45 minutes. The reaction mixture was poured onto ice/H2O (180 g), made basic (pH 10-11) with 50% sodium hydroxide solution, and extracted with ethyl acetate. The organic phase was washed with saturated sodium chloride solution, dried over sodium sulfate, and evaporated in vacuo to obtain 3.88 g of the title A compound as a brown oil.
Quantity
4.65 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
46.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2,2-dimethyl 6-nitro 2H-1-benzopyran (3), 40.1 g (185 mmol) was mixed with 120 g of ethanol, 28.0 g of water and 36.1 g of reduced iron, the resulting mixture was heated to 60° C., and a mixed solution of 4.0 g of 35% (w/w) hydrochloric acid, 16.0 g of ethanol and 4.0 g of water was added dropwise thereto over 50 minutes. After stirring at the same temperature for 2 hours, 10.0 g of 15% (w/w) sodium hydroxide aqueous solution was added dropwise thereto, the resulting mixture was filtered through celite, and then the solvent was distilled off. To 112 g of the resulting residue, 160 g of toluene and 68.0 g of 10% (w/w) sodium hydroxide aqueous solution were added, the resulting mixture was shaken, left and separated into phases. The aqueous phase was extracted with 68 g of toluene again. The organic phases were combined and washed with 68 g of 5% (w/w) sodium chloride solution, and the solvent was distilled off to obtain a solution of the intended product, 6-amino 2,2-dimethyl 6-2H-1-benzopyran (4) (68.0 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
36.1 g
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
solvent
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Quantity
120 g
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solvent
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0 (± 1) mol
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reactant
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Quantity
4 g
Type
solvent
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Quantity
16 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ten grams (10 g, 48.7 mmol) of 2,2-dimethyl 6-nitro 2H-1-benzopyran (3) was dissolved in 60.0 g of ethanol under heating. After cooling to 35° C., 0.6 g of 2% Pt—C (50% water-containing product) was added thereto, and 5.85 g (117.0 mmol) of hydrazine monohydrate (98% product) was added dropwise (dropwise adding was continued for 30 minutes) while controlling internal temperature to 40° C. or less. After completion of dropwise adding, reaction was carried out at a temperature of 40 to 45° C. for 6 hours. The resulting solution was cooled to room temperature, and then 10.0 g of water was added thereto and the resulting solution was filtered through celite. The celite was washed with 20.0 g of 80% water-containing ethanol, and the washing together with the filtrate were subjected to solvent-distillation. The residue was extracted with 40.0 g of toluene and 20.0 g of water. After separating into phases, the aqueous phase was extracted with 20.0 g toluene again. The toluene phases were combined, washed with 20.0 g of water and then subjected to solvent-distillation to obtain a crude product of intended product (4).
Quantity
48.7 mmol
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethyl-2H-chromen-6-amine
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Reactant of Route 6
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